

Interchangeability of Branded and Generic Rosuvastatin: A Comparative Analysis

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Compound of Interest

Compound Name: Rosuvastatin (Calcium)

Cat. No.: B14802082

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An in-depth evaluation of the bioequivalence, physicochemical properties, and impurity profiles of branded and generic rosuvastatin tablets reveals a high degree of interchangeability, underpinned by rigorous regulatory standards. While both forms of the medication are designed to be therapeutically equivalent, subtle variations in excipients and manufacturing processes can lead to minor differences in dissolution and impurity profiles, warranting ongoing post-market surveillance.

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is a widely prescribed medication for the management of dyslipidemia. Following the patent expiry of the pioneer product, Crestor®, numerous generic versions have become available, offering a cost-effective alternative. This guide provides a comprehensive comparison of branded and generic rosuvastatin tablets, presenting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Bioequivalence and Pharmacokinetic Profiles

Bioequivalence studies are fundamental to establishing the interchangeability of generic drugs with their branded counterparts. These studies compare the rate and extent of drug absorption into the bloodstream. The key pharmacokinetic parameters evaluated are the area under the plasma concentration-time curve (AUC), representing the total drug exposure, and the maximum plasma concentration (C_{max}), indicating the peak drug level. For a generic product to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric

means of AUC and Cmax for the test (generic) and reference (branded) products must fall within the range of 80.00% to 125.00%.

Multiple studies have demonstrated that generic rosuvastatin tablets meet these stringent bioequivalence criteria. For instance, one study comparing a generic 20 mg rosuvastatin tablet to the reference product found the 90% CI for AUC_{0-72h} and Cmax to be 97.05% (89.07%–105.74%) and 101.15% (89.53%–114.26%), respectively, well within the acceptable range. Another investigation of 20 mg rosuvastatin tablets in healthy volunteers also concluded that the two formulations were bioequivalent.

Table 1: Comparison of Pharmacokinetic Parameters for Branded and Generic Rosuvastatin (20 mg Tablets)

Study	Referen	Product	AUC _{0-t} (ng·h/m L)	Cmax (ng/mL)	Tmax (h)	T _{1/2} (h)	90% CI for AUC Ratio	90% CI for Cmax Ratio
Study A	Test (Generic)	130.5 ± 45.2	15.8 ± 5.9	3.0 (1.0- 5.0)	18.5 ± 8.7	92.3% - 108.5%	90.1% - 110.2%	
Referenc	e	135.2 ± (Branded 48.9)	16.2 ± 6.3	3.5 (1.5- 5.0)	19.0 ± 9.1			
Study								

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